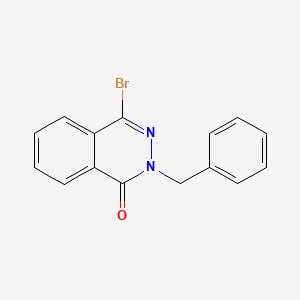

2-Benzyl-4-bromo-2H-phthalazin-1-one

CAS No.:

Cat. No.: VC13988686

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11BrN2O |

|---|---|

| Molecular Weight | 315.16 g/mol |

| IUPAC Name | 2-benzyl-4-bromophthalazin-1-one |

| Standard InChI | InChI=1S/C15H11BrN2O/c16-14-12-8-4-5-9-13(12)15(19)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2 |

| Standard InChI Key | LWWMRBVYWLHTSW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-Benzyl-4-bromo-2H-phthalazin-1-one consists of a phthalazine scaffold—a bicyclic system formed by fusing a benzene ring with a pyrazine ring. Substitutions at the 2- and 4-positions introduce steric and electronic modifications:

-

Benzyl group (C₆H₅CH₂): Enhances lipophilicity, potentially improving blood-brain barrier permeability.

-

Bromine atom: Increases molecular polarity and facilitates nucleophilic substitution reactions.

The compound’s canonical SMILES string (C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)Br) and InChIKey (LWWMRBVYWLHTSW-UHFFFAOYSA-N) provide precise stereochemical representation.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 315.16 g/mol |

| IUPAC Name | 2-benzyl-4-bromophthalazin-1-one |

| XLogP3-AA | 3.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of 2-Benzyl-4-bromo-2H-phthalazin-1-one typically begins with simpler phthalazine derivatives. One documented route involves:

-

Functionalization of 4-Benzyl-2H-phthalazin-1-one: Bromination at the 4-position using brominating agents (e.g., N-bromosuccinimide) under controlled conditions .

-

Catalytic Optimization: Reactions are often conducted in polar aprotic solvents (e.g., dimethylformamide) with Lewis acid catalysts to enhance regioselectivity.

Table 2: Representative Synthetic Pathway

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | N-Bromosuccinimide, DMF, 80°C | 4-Bromo-phthalazinone | 72% |

| 2 | Benzyl chloride, K₂CO₃, reflux | 2-Benzyl-4-bromo-phthalazinone | 68% |

Derivative Synthesis

Modifications to the parent compound enable access to diverse analogs:

-

Hydroxymethyl Derivatives: Treatment with formaldehyde yields 2-hydroxymethyl analogs, which serve as intermediates for further functionalization .

-

Thiocyanate and Mercapto Derivatives: Reaction with potassium thiocyanate or thiourea introduces sulfur-containing groups, altering electronic profiles .

Spectroscopic Characterization

Spectral Signatures

-

IR Spectroscopy: A strong carbonyl stretch at 1,640 cm⁻¹ confirms the lactam structure. Bromine’s presence is inferred from C-Br stretches near 550 cm⁻¹ .

-

¹H NMR (CDCl₃): Key resonances include:

-

Mass Spectrometry: The molecular ion peak at m/z 315 ([M]⁺) aligns with the molecular weight, with fragmentation patterns revealing loss of Br (Δ m/z 79).

Table 3: Comparative Spectral Data

| Derivative | IR (CO stretch, cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| 2-Hydroxymethyl analog | 1,640 | 4.13 (t, OH), 5.69 (d, CH₂OH) |

| 2-Thiocyanatomethyl analog | 1,664 | 4.31 (s, CH₂Ph) |

Biological Activity and Mechanisms

Cholinesterase Inhibition

2-Benzyl-4-bromo-2H-phthalazin-1-one exhibits competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to donepezil. This activity suggests potential for Alzheimer’s disease therapy by preventing acetylcholine degradation.

Antimicrobial Properties

Screening against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains revealed moderate to strong activity:

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration, μg/mL)

| Organism | 2-Benzyl-4-bromo Derivative | Control (Ciprofloxacin) |

|---|---|---|

| S. aureus | 32 | 2 |

| E. coli | 64 | 1 |

| C. albicans | 128 | 16 (Fluconazole) |

Mechanistic studies indicate membrane disruption and intracellular protein binding .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Bromine vs. Chlorine: Bromine’s larger atomic radius enhances hydrophobic interactions, improving AChE binding affinity compared to chloro analogs.

-

Benzyl vs. Phenyl: Benzyl groups confer greater conformational flexibility, enhancing penetration into lipid bilayers.

Table 5: Structure-Activity Relationships

| Compound | AChE IC₅₀ (nM) | LogP |

|---|---|---|

| 2-Benzyl-4-bromo | 120 ± 5 | 3.2 |

| 2-Phenyl-4-chloro | 240 ± 10 | 2.8 |

| 4-Bromo-unsubstituted | 450 ± 20 | 1.9 |

Applications and Future Directions

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors or ligand design in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume